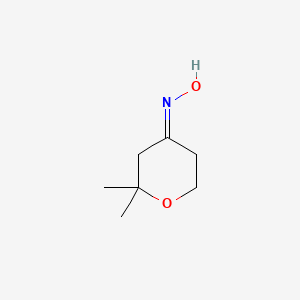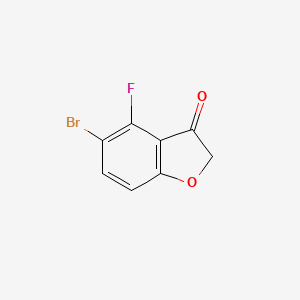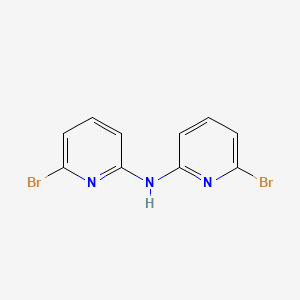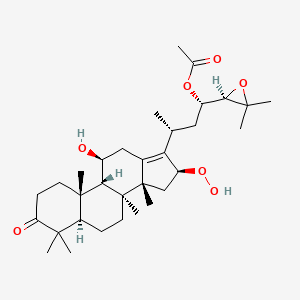
2,2-Dimethyl-tetrahydro-pyran-4-one oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-tetrahydro-pyran-4-one oxime is an organic compound with the molecular formula C7H13NO2. It is a derivative of tetrahydropyran, featuring an oxime functional group. This compound is known for its applications in organic synthesis and various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime typically involves the reaction of 2,2-Dimethyl-tetrahydro-pyran-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield the oxime derivative .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-tetrahydro-pyran-4-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-tetrahydro-pyran-4-one oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and interact with active sites of enzymes or receptors, influencing biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydro-4H-pyran-4-one: A precursor in the synthesis of 2,2-Dimethyl-tetrahydro-pyran-4-one oxime.
2,2-Dimethyl-tetrahydro-pyran-4-one: The parent compound without the oxime group.
Nitrile oxides: Oxidized derivatives of oximes
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and applications. The presence of the oxime group allows for versatile chemical transformations and interactions, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H13NO2 |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(NE)-N-(2,2-dimethyloxan-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C7H13NO2/c1-7(2)5-6(8-9)3-4-10-7/h9H,3-5H2,1-2H3/b8-6+ |
Clave InChI |
GPSMFALDQUIIOS-SOFGYWHQSA-N |
SMILES isomérico |
CC1(C/C(=N/O)/CCO1)C |
SMILES canónico |
CC1(CC(=NO)CCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)


![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)


![5-Chloro-7-(methylamino)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13905098.png)

